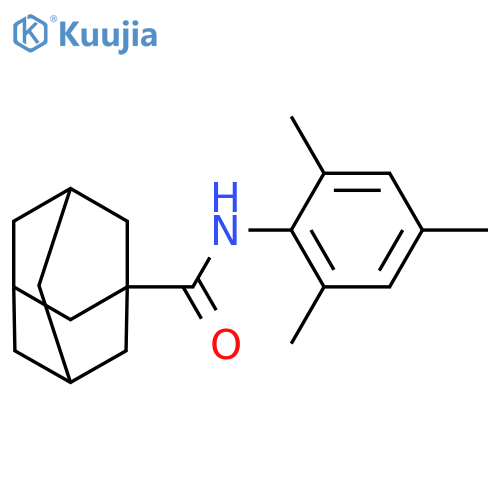Cas no 299419-16-2 (N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide)

299419-16-2 structure
商品名:N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide
- Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-(2,4,6-trimethylphenyl)-
- AKOS001416095
- Z28130526
- VU0447122-1
- F0016-1441
- SCHEMBL14503275
- SR-01000393164
- (3r,5r,7r)-N-mesityladamantane-1-carboxamide
- N-mesityladamantane-1-carboxamide
- SR-01000393164-1
- ADAMANTANE-1-CARBOXYLIC ACID (2,4,6-TRIMETHYL-PHENYL)-AMIDE
- 299419-16-2
- Oprea1_496349
-
- インチ: 1S/C20H27NO/c1-12-4-13(2)18(14(3)5-12)21-19(22)20-9-15-6-16(10-20)8-17(7-15)11-20/h4-5,15-17H,6-11H2,1-3H3,(H,21,22)
- InChIKey: COWSGYHRIUFVME-UHFFFAOYSA-N
- ほほえんだ: C12(C(NC3=C(C)C=C(C)C=C3C)=O)CC3CC(CC(C3)C1)C2
計算された属性
- せいみつぶんしりょう: 297.209264485g/mol
- どういたいしつりょう: 297.209264485g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 403
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 29.1Ų
じっけんとくせい
- 密度みつど: 1.136±0.06 g/cm3(Predicted)
- ふってん: 437.0±14.0 °C(Predicted)
- 酸性度係数(pKa): 14.78±0.70(Predicted)
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0016-1441-2mg |
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide |
299419-16-2 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F0016-1441-3mg |
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide |
299419-16-2 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0016-1441-5mg |
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide |
299419-16-2 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0016-1441-5μmol |
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide |
299419-16-2 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0016-1441-4mg |
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide |
299419-16-2 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F0016-1441-20mg |
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide |
299419-16-2 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
| Life Chemicals | F0016-1441-20μmol |
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide |
299419-16-2 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F0016-1441-1mg |
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide |
299419-16-2 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F0016-1441-10μmol |
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide |
299419-16-2 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0016-1441-2μmol |
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide |
299419-16-2 | 90%+ | 2μmol |
$57.0 | 2023-07-28 |
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide 関連文献
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
2. Synthesis of color-tunable tannic acid-based carbon dots for multicolor/white light-emitting diodes†Yan Li,Yulong An,Menglin Chen,Hao Tian,Rui Shi,Xiahong He New J. Chem., 2021,45, 22559-22563
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
299419-16-2 (N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide) 関連製品
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
